molecular formula C17H24N2O3S B2363976 (E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide CAS No. 2380195-78-6

(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide

Cat. No. B2363976
M. Wt: 336.45
InChI Key: ZSPZXPTUKGBDHP-ONEGZZNKSA-N
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Description

The compound contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. It also contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom . The compound also has a thiane ring, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electron-rich nature of these rings could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich nature of the furan and morpholine rings. These rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the morpholine ring could potentially make the compound more soluble in water .

Scientific Research Applications

Antibacterial Activity

The compound (E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide has been studied for its potential antibacterial properties. For instance, novel synthesized derivatives of similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Antimicrobial Properties

Research also highlights the antimicrobial potential of compounds with similar structural features. Synthesized compounds were screened for both antibacterial and antifungal activities, and some showed promising results (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Photophysical Properties

Studies on compounds structurally similar to (E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide show interesting photophysical properties. The solvatochromic effects on absorption and fluorescence spectra of these compounds indicate potential applications in materials science (Kumari, Varghese, George, & Sudhakar, 2017).

Synthesis and Characterization

There has been significant research focused on the synthesis and characterization of related compounds. This includes studies on their molecular structure and bonding interactions, which are crucial for understanding their chemical properties and potential applications (Barakat, Soliman, Haukka, Al-Majid, Islam, Ali, & Shaik, 2020).

Antitumor Agents

Compounds with structural similarities have been investigated for their potential as antitumor agents. Research into derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, which shares some structural features, revealed promising antitumor properties (Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. Given the biological activities associated with furan-containing compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-16(4-3-15-2-1-9-22-15)18-14-17(5-12-23-13-6-17)19-7-10-21-11-8-19/h1-4,9H,5-8,10-14H2,(H,18,20)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPZXPTUKGBDHP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C=CC2=CC=CO2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(CNC(=O)/C=C/C2=CC=CO2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide

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